molecular formula C15H20F3NO3 B2747253 N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1788542-44-8

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2747253
CAS No.: 1788542-44-8
M. Wt: 319.324
InChI Key: ZANXWQOSMYMUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound provided for research and development purposes. This compound has a molecular formula of C15H20F3NO3 and a molecular weight of 319.32 g/mol . It is characterized by a propanamide core structure substituted with a 2-hydroxy-3-methoxy-2-methylpropyl group and a 4-(trifluoromethyl)phenyl moiety . The presence of the trifluoromethyl group is a common feature in many pharmacologically active compounds due to its potential to influence metabolic stability, bioavailability, and binding affinity. This product is intended for research use only and is not approved for use in humans or animals for any diagnostic or therapeutic purpose. Researchers are directed to consult the safety data sheet (SDS) before use and to handle this material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-14(21,10-22-2)9-19-13(20)8-5-11-3-6-12(7-4-11)15(16,17)18/h3-4,6-7,21H,5,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANXWQOSMYMUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide, identified by its CAS number 1788542-44-8, is a compound with a molecular formula of C15_{15}H20_{20}F3_3NO3_3 and a molecular weight of 319.32 g/mol. Its structure includes significant functional groups that suggest potential biological activity, particularly in cancer research and pharmacology.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects on various cancer cell lines. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

Recent research has demonstrated that this compound exhibits selective cytotoxicity against certain tumor cell lines while showing significantly lower toxicity towards normal cells.

Key Findings:

  • Cytotoxic Effects : The compound has shown high efficacy against M-HeLa (cervical adenocarcinoma) cells, with an IC50_{50} value indicating potent anti-cancer activity.
  • Selectivity Index : The selectivity index (SI), calculated as the ratio of IC50_{50} values for normal cells to tumor cells, suggests that the compound is more effective at targeting cancer cells than normal liver cells (Chang liver cell line).
  • Mechanism of Action : The mechanism appears to involve the disruption of cellular processes through interactions with specific molecular targets within the cancer cells, potentially involving apoptosis pathways.

Data Table: Cytotoxicity Results

Cell LineIC50_{50} (µM)Selectivity Index
M-HeLa (Cervical Adenocarcinoma)105
Chang Liver Cells50

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds, highlighting trends in structure-activity relationships that are relevant to this compound.

  • Synthesis and Characterization : The compound can be synthesized through multi-step reactions involving functionalization of aromatic systems and introduction of amide linkages.
  • Comparative Studies : Similar compounds have been evaluated for their biological activities, providing insights into how variations in substituents influence efficacy against cancer cell lines.

Comparative Analysis with Related Compounds

Compound NameIC50_{50} (µM)Mechanism of Action
This compound10Apoptosis induction
Sorafenib (Reference Drug)20Tyrosine kinase inhibition
N-(2-hydroxy-3-methoxybenzylidene)-thiazolo[3,2-a]pyrimidines15Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Compound Name (or Identifier) Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound N-(2-hydroxy-3-methoxy-2-methylpropyl), 4-(trifluoromethyl)phenyl ~319 (calculated)* Structural focus on solubility and stability N/A
Bicalutamide (CASODEX®) 4-cyano-3-(trifluoromethyl)phenyl, 3-[(4-fluorophenyl)sulfonyl] 430.37 Non-steroidal androgen receptor inhibitor
GW6471 Oxazol-4-yl ethoxy phenyl, methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl 588.57 (from ) PPAR-α antagonist; blocks antinociceptive effects
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide Difluorophenyl, hydroxy-acetyl, pyrazine-carboxamide 428.3 (ES/MS) Chiral separation via HPLC; potential kinase inhibitor
3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide Tetrazole, 4-hydroxy-3-methoxyphenyl 407.35 Intermediate with potential antimicrobial activity

*Calculated molecular weight based on formula C₁₅H₂₀F₃NO₃.

Key Observations:
  • Trifluoromethyl Phenyl Group : Common in GW6471 , bicalutamide , and the target compound, this group enhances binding to hydrophobic pockets in target proteins.
  • Hydroxy/Methoxy Groups : Present in the target compound and ’s tetrazole analog, these groups improve aqueous solubility compared to purely lipophilic analogs like bicalutamide.

Pharmacological Activity and Target Specificity

  • Bicalutamide: Binds androgen receptors with high affinity due to its sulfonyl and cyano groups, making it a frontline prostate cancer therapy .
  • GW6471 : Blocks PPAR-α signaling, demonstrating how trifluoromethylphenyl propanamides can modulate nuclear receptors .
  • Compounds : The chiral separation of hydroxy-acetyl derivatives suggests stereospecific interactions with enzymes or receptors, though exact targets are unspecified .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide to ensure optimal yield and purity?

  • Methodological Answer : A robust synthesis involves:
  • Stepwise Functionalization : Begin with coupling the trifluoromethylphenyl moiety to the propanamide backbone using catalysts like tetrabutylammonium bromide (TBAB) in dichloromethane .
  • Protecting Groups : Protect hydroxyl and methoxy groups during reactive steps (e.g., silylation or acetylation) to prevent undesired side reactions .
  • Purification : Employ High-Performance Liquid Chromatography (HPLC) or recrystallization to isolate the final compound, ensuring >95% purity .
  • Analytical Validation : Confirm each intermediate via 1H^1H-NMR and LC-MS to track reaction progress .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify functional groups and stereochemistry, with DMSO-d6 as a solvent for resolving hydroxyl protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) and detects isotopic patterns of the trifluoromethyl group .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and FTIR to detect hydrolysis of the amide bond or oxidation of the methoxy group .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. How can computational chemistry approaches predict the interaction mechanisms between this compound and androgen receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding between the hydroxyl group and receptor residues (e.g., Arg752) .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess binding stability, with explicit solvent models .
  • QSAR Modeling : Train models using descriptors like logP and polar surface area to correlate structural features with antiandrogenic activity .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., LNCaP for androgen receptor studies) and normalize data to internal controls (e.g., bicalutamide as a reference) .
  • Dose-Response Analysis : Perform 8-point IC50_{50} curves (0.1–100 μM) to account for potency variability due to assay sensitivity .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers and consensus EC50_{50} values .

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature (50–100°C), catalyst load (5–20 mol%), and solvent polarity (dichloromethane vs. DMF) in a factorial design to maximize yield .
  • In Situ Monitoring : Use Raman spectroscopy to track CF3_3 group incorporation and terminate reactions at >90% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.